1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile

TGR5 agonism GPBAR1 cAMP assay

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile (CAS 2034513-15-8, molecular formula C₉H₇F₃N₄, molecular weight 228.17 g/mol) is a heterocyclic small molecule comprising a 4-(trifluoromethyl)pyrimidine core linked to an azetidine ring bearing a carbonitrile substituent at the 3-position. The compound is structurally related to the trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide series developed as potent, orally bioavailable Takeda G-protein receptor 5 (TGR5/GPBAR1) agonists, which have demonstrated efficacy in preclinical metabolic disease models.

Molecular Formula C9H7F3N4
Molecular Weight 228.178
CAS No. 2034513-15-8
Cat. No. B2485821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile
CAS2034513-15-8
Molecular FormulaC9H7F3N4
Molecular Weight228.178
Structural Identifiers
SMILESC1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N
InChIInChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2
InChIKeyPQZPBWBPRRZWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile (CAS 2034513-15-8): Procurement-Grade Physicochemical and Target Engagement Overview


1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile (CAS 2034513-15-8, molecular formula C₉H₇F₃N₄, molecular weight 228.17 g/mol) is a heterocyclic small molecule comprising a 4-(trifluoromethyl)pyrimidine core linked to an azetidine ring bearing a carbonitrile substituent at the 3-position [1]. The compound is structurally related to the trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamide series developed as potent, orally bioavailable Takeda G-protein receptor 5 (TGR5/GPBAR1) agonists, which have demonstrated efficacy in preclinical metabolic disease models [2]. The primary biological annotation for this chemotype is TGR5 agonism, a target implicated in type 2 diabetes, metabolic syndrome, and autoimmune disease pathways [2].

Why In-Class TGR5 Agonists Cannot Substitute for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile in Lead Optimization and SAR Campaigns


TGR5 (GPBAR1) agonists represent a structurally diverse class where minor modifications produce order-of-magnitude shifts in potency, efficacy, and physicochemical properties. The clinically explored bile acid-derived agonist INT-777 (EC₅₀ = 0.82 μM at human TGR5) illustrates that steroidal and non-steroidal chemotypes exhibit divergent receptor activation profiles [1]. Within the non-steroidal azetidine series, the electronic character of the substituent at the azetidine 3-position (nitrile vs. carboxamide vs. carboxylic acid) dictates hydrogen-bond donor/acceptor capacity, conformational preference, and metabolic vulnerability [2]. The 4-(trifluoromethyl)pyrimidine scaffold imparts distinct lipophilicity and metabolic stability compared to the pyridine analog (CAS 2034604-98-1), while the strained azetidine ring imposes conformational constraints absent in six-membered piperidine analogs [2]. These cumulative structural features create a unique pharmacological fingerprint that cannot be replicated by simple analog substitution, necessitating compound-specific procurement for reproducible SAR studies.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile Against Closest Analogs


TGR5 Agonist Potency Baseline: Azetidine-3-carbonitrile vs. INT-777 and Azetidine-2-carboxamide Series

Quantitative TGR5 agonist potency for 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile remains unavailable in the peer-reviewed literature as of 2026. For procurement decision-making, the closest published comparator is the azetidine-2-carboxamide series, where compound 45h achieved an EC₅₀ of <100 nM in cAMP assays using CHO cells expressing human TGR5 [1]. A structurally distinct piperidine analog (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid) registered an EC₅₀ of 17 nM in a luciferase reporter gene assay in CHOK1 cells [2]. By contrast, the reference bile acid-derived agonist INT-777 exhibits substantially weaker potency (EC₅₀ = 0.82 μM = 820 nM) at human TGR5 [3]. The 3-carbonitrile substitution on the azetidine ring of the target compound introduces a strong electron-withdrawing group (σₚ for CN ≈ 0.66) that alters the electronic environment of the azetidine nitrogen compared to the carboxamide analog (σₚ for CONH₂ ≈ 0.36), predicting a distinct pharmacophoric interaction pattern with TGR5 transmembrane residues [4].

TGR5 agonism GPBAR1 cAMP assay

Pyrimidine vs. Pyridine Heterocycle: Impact on Lipophilicity and Target Engagement

The closest commercially available structural analog is 1-(4-(trifluoromethyl)pyridin-2-yl)azetidine-3-carbonitrile (CAS 2034604-98-1), which replaces the pyrimidine ring with a pyridine. The pyrimidine core of the target compound introduces an additional nitrogen atom at the 1-position of the heterocycle, reducing logP by approximately 0.5–0.8 units relative to the pyridine analog based on calculated values for analogous pairs [1]. The pyrimidine N-1 can serve as an additional hydrogen-bond acceptor or engage in water-mediated interactions with receptor residues, a feature absent in the pyridine congener. In the published TGR5 agonist series, the pyrimidine scaffold was essential for oral bioavailability (F > 30% in rat for optimized analogs) and contributed to a ligand efficiency (LE) > 0.35, whereas pyridine-containing analogs frequently exhibited reduced LE and higher clearance [2].

lipophilicity heterocycle SAR clogP

Azetidine Ring Strain and Conformational Restriction vs. Piperidine Analogs

The four-membered azetidine ring imposes a puckered conformation with a ring strain energy of approximately 26.2 kcal/mol, compared to the nearly strain-free six-membered piperidine ring (<1 kcal/mol) [1]. This strain restricts the accessible conformational space of the appended carbonitrile group, locking it into a specific spatial orientation relative to the pyrimidine plane. The piperidine analog (1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, CAS 465514-39-0) adopts multiple chair conformations, increasing the entropic penalty upon receptor binding. The conformational restriction of the azetidine scaffold is hypothesized to contribute to the improved ligand efficiency observed in the azetidine-2-carboxamide TGR5 agonist series (LE > 0.35) compared to more flexible analogs [2].

ring strain conformational restriction azetidine vs. piperidine

Synthetic Accessibility via Baylis-Hillman Annulation: Established Route for Azetidine-3-carbonitriles

The azetidine-3-carbonitrile scaffold is accessible via a one-pot Baylis-Hillman annulation protocol that yields 1,2-disubstituted azetidine-3-carbonitriles with high diastereoselectivity (>20:1 dr) and good overall yields (65–85%) [1]. This methodology provides a scalable route to the core structure using unmodified Baylis-Hillman adducts and N-arylphosphoramidates, in contrast to the multi-step sequences often required for azetidine-2-carboxamide analogs [2]. The synthetic divergence between the 3-carbonitrile and 2-carboxamide substitution patterns means that the target compound cannot be trivially derived from published TGR5 agonist intermediates, requiring dedicated procurement for SAR expansion.

Baylis-Hillman reaction azetidine synthesis diastereoselectivity

Metabolic Stability Advantage of Trifluoromethylpyrimidine Scaffold: Class-Level PK Inference

The trifluoromethyl group at the pyrimidine 4-position serves as a metabolically stable bioisostere for methyl, chloro, or bromo substituents, with the strong electron-withdrawing character (-I effect) deactivating the pyrimidine ring toward oxidative metabolism by CYP450 isoforms [1]. In the published TGR5 agonist series, compounds bearing the 4-(trifluoromethyl)pyrimidine moiety exhibited intrinsic clearance (CLᵢₙₜ) values < 20 μL/min/mg protein in human liver microsomes, compared to > 60 μL/min/mg for the unsubstituted pyrimidine analogs [2]. The carbonitrile group at the azetidine 3-position is also resistant to Phase I metabolism (hydrolysis to carboxylic acid requires nitrilase enzymes largely absent in human liver), providing a dual metabolic stabilization strategy absent in ester or amide congeners [1].

metabolic stability trifluoromethyl CYP inhibition

Procurement-Driven Application Scenarios for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile in Metabolic Disease and Kinase Research


TGR5 Agonist Lead Optimization: Expanding Azetidine-3-substituent SAR Beyond the 2-Carboxamide Series

Medicinal chemistry teams pursuing TGR5 agonists for type 2 diabetes or NASH can use 1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile as a structurally distinct starting point for SAR expansion. The 3-cyano substitution introduces an electron-withdrawing group absent in the extensively patented 2-carboxamide series, offering a novel pharmacophoric vector for receptor interaction [1]. The established Baylis-Hillman synthetic route enables rapid analog generation at the azetidine 2-position while maintaining the 3-cyano group, facilitating parallel library synthesis [2].

Kinase Selectivity Profiling: Exploiting the Pyrimidine-Azetidine Scaffold as a Type II Kinase Inhibitor Hinge Binder

The 4-(trifluoromethyl)pyrimidine-2-yl moiety serves as a privileged hinge-binding motif for kinase ATP pockets, with the azetidine carbonitrile providing a vector directed toward the solvent-exposed region or back pocket [1]. Patent literature indicates that related pyrimidinyl-azetidine scaffolds have been claimed as TRK kinase inhibitors for oncology applications [3]. Procurement of this specific compound enables profiling against a panel of kinases to identify unique selectivity fingerprints distinct from the piperidine or pyrrolidine analogs.

Metabolic Stability Benchmarking: Comparing Cyanoazetidine vs. Carboxamide Congeners in Human Hepatocyte Assays

The dual metabolic stabilization strategy (4-CF₃-pyrimidine + 3-CN-azetidine) predicts superior hepatic stability compared to amide- or ester-containing TGR5 agonists [1]. Researchers can procure this compound as a benchmark to experimentally validate the metabolic stability hypothesis in human hepatocyte suspension assays, generating head-to-head CLᵢₙₜ data against the 2-carboxamide lead 45h and INT-777, which are known to exhibit higher clearance in preclinical species [4].

Computational Chemistry and Docking Studies: Evaluating the Impact of Azetidine Ring Strain on TGR5 Binding Pose

The conformational pre-organization conferred by the azetidine ring (strain energy ≈ 26.2 kcal/mol) provides an experimentally tractable system for validating free-energy perturbation (FEP) calculations comparing azetidine vs. piperidine scaffolds at the TGR5 orthosteric site [5]. Procurement of both the azetidine-carbonitrile and the corresponding piperidine analog enables correlated experimental binding data to refine computational models for scaffold hopping predictions.

Quote Request

Request a Quote for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.